2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline
Overview
Description
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline is an organic compound with the molecular formula C15H24N2O. It is a colorless to pale yellow crystalline substance that is poorly soluble in water but dissolves well in organic solvents such as alcohols and ketones . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline typically involves multiple steps. One common method starts with the reaction of 2-isopropoxy-5-methyl-4-piperidineamine with chloromethylbenzene under acidic conditions . The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as hydrochloric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways can vary depending on the specific application and the structure of the target molecules .
Comparison with Similar Compounds
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline can be compared with similar compounds such as:
This compound dihydrochloride: This compound has similar chemical properties but includes two hydrochloride groups, which can affect its solubility and reactivity.
This compound hydrate: This hydrate form includes water molecules in its crystal structure, which can influence its stability and handling.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12/h8-10,12,17H,4-7,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWCCZKLQFNJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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